

# Establishing Neural Plaque Burden Threshold with [18F]MK-3328: A Comparative Guide

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## Compound of Interest

Compound Name: MK-3328

Cat. No.: B609085

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This guide provides a comparative overview of [18F]**MK-3328**, an investigational positron emission tomography (PET) tracer for imaging amyloid- $\beta$  plaques, in the context of other established amyloid PET tracers. Due to the discontinuation of the [18F]**MK-3328** clinical development program, direct head-to-head comparative data with other tracers in human subjects is not available in published literature.<sup>[1]</sup> This guide, therefore, summarizes the known characteristics of [18F]**MK-3328** from preclinical and early clinical studies and contrasts them with the established performance of approved tracers like [18F]florbetapir, [18F]florbetaben, and [18F]flutemetamol.

## Comparison of Tracer Properties

The selection of a PET tracer for clinical trials and diagnostic purposes hinges on several key characteristics, from binding affinity to in-vivo kinetics. Below is a table summarizing the available data for [18F]**MK-3328** alongside typical values for approved amyloid PET tracers.

Property	[18F]MK-3328	Other Approved [18F] Amyloid Tracers (Typical Values)
Target	Fibrillar Amyloid- $\beta$ Plaques	Fibrillar Amyloid- $\beta$ Plaques
In Vitro Binding Affinity (IC50)	10.5 $\pm$ 1.3 nM[2][3]	High affinity (in the low nanomolar range)
Off-Target Binding	Known to bind to Monoamine Oxidase B (MAO-B)[4]	Varied, with some showing non-specific white matter binding
Lipophilicity (Log D)	2.91[2][3]	Generally in a range suitable for blood-brain barrier penetration
White Matter Binding	Reported as low in non-human primate studies[2][3] but also as a source of high nonspecific binding[4]	A known characteristic that can complicate image interpretation
Clinical Development Status	Discontinued after Phase I[1]	Approved for clinical use

## Experimental Protocols

Detailed experimental protocols for [18F]MK-3328 are based on the clinical trial NCT01385033. [5]

### [18F]MK-3328 PET Imaging Protocol (as per Clinical Trial NCT01385033)

- Radiotracer Administration: A single intravenous bolus injection of approximately 150 MBq of [18F]MK-3328 was administered.[1]
- Image Acquisition:
  - Dynamic PET Scan: Performed for approximately 90 minutes post-injection.[1]

- Static PET Scan: Alternatively, a 30-minute scan was acquired starting 60 minutes after injection (60-90 minute time window).[1]
- Anatomical Co-registration: A baseline MRI was obtained for anatomical co-registration with the PET scan.[1]
- Image Analysis:
  - Regions of Interest (ROIs) were drawn on the co-registered MRI and projected onto the dynamic PET scans to generate tissue time-activity curves (TACs).[5]
  - SUVR Calculation: The Standardized Uptake Value Ratio (SUVR) was calculated as the ratio of the average [18F]**MK-3328** uptake between 60 and 90 minutes post-dose in a target region to that in a reference region (cerebellum).[5]
  - Cortical Composite SUVR: A mean cortical SUVR was determined from multiple brain regions, including the frontal cortex, parietal cortex, anterior cingulate gyrus, posterior cingulate gyrus, temporal cortex, lateral temporal cortex, and occipital cortices.[5]

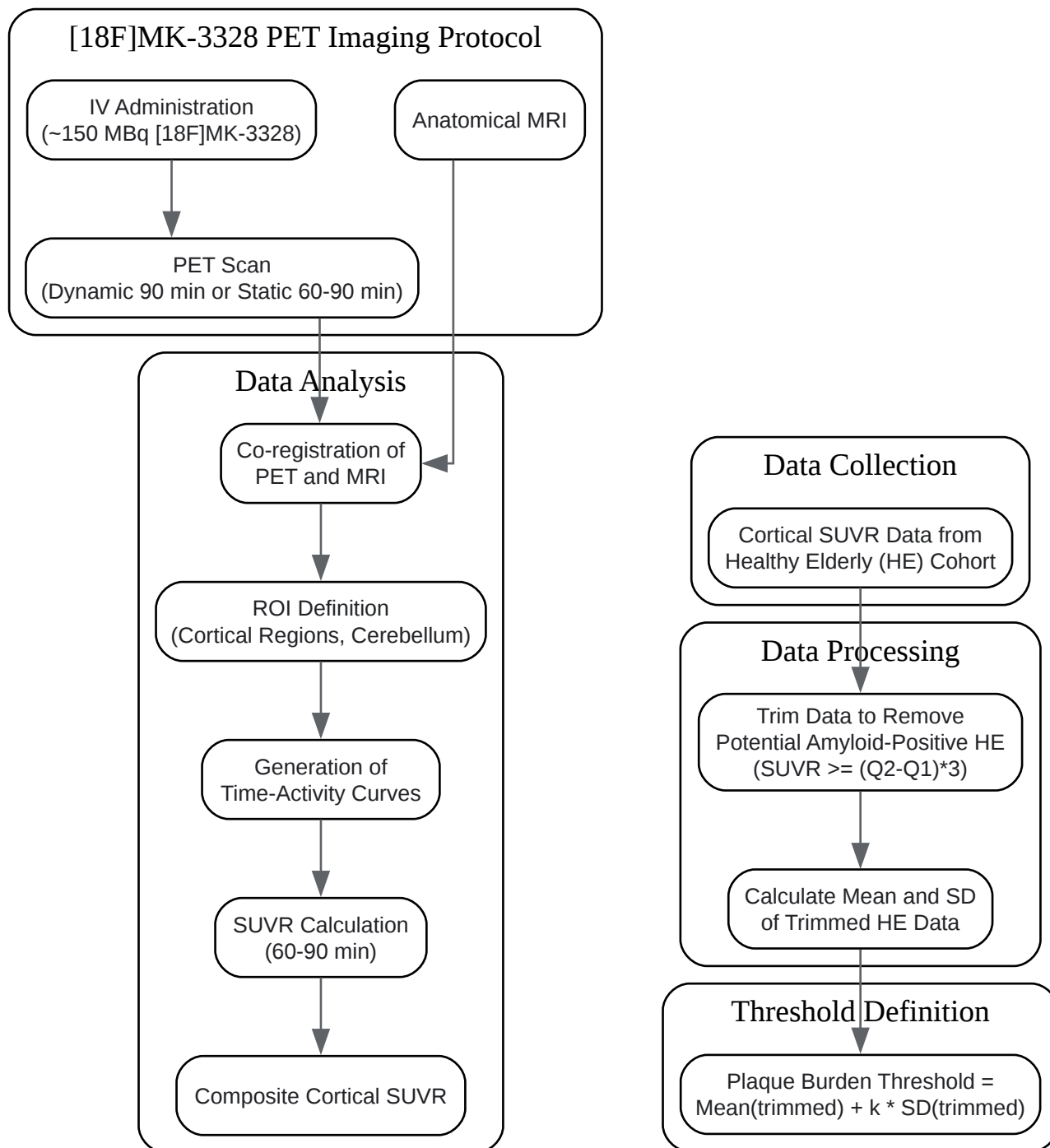
## Establishing the Neural Plaque Burden Threshold

The clinical trial for [18F]**MK-3328** aimed to establish a threshold for amyloid positivity.[1] The proposed methodology involved:

- Data from Healthy Elderly (HE): Cortical SUVR values from a cohort of healthy elderly participants were used.
- Trimming Procedure: To exclude HE participants who may have positive amyloid plaque burden, a trimming procedure was to be applied. The 1st and 2nd quartiles (Q1 and Q2) of the cortical SUVR distribution in the HE group were to be computed, and values with  $SUVR \geq (Q2 - Q1) * 3$  were to be removed.[5]
- Threshold Calculation: The threshold for classifying plaque burden as positive or negative was to be calculated as the mean (trimmed) +  $k * SD$  (trimmed) of the HE group's cortical SUVR. The value of 'k' would be chosen to optimize sensitivity and specificity.[6]

## Visualizations

## Experimental Workflow for [18F]MK-3328 PET Imaging and Analysis



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## References

- 1. [trialstransparency.msdclinicaltrials.com](https://www.trialstransparency.msdclinicaltrials.com) [[trialstransparency.msdclinicaltrials.com](https://www.trialstransparency.msdclinicaltrials.com)]
- 2. Comparison of Standardized Uptake Value Ratio Calculations in Amyloid Positron Emission Tomography Brain Imaging - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [18F]Fluoroazabenzoxazoles as potential amyloid plaque PET tracers: synthesis and in vivo evaluation in rhesus monkey - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. [ClinicalTrials.gov](https://clinicaltrials.gov) [[clinicaltrials.gov](https://clinicaltrials.gov)]
- 6. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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